4'-Bromoacetophenone

Biocatalysis Enantioselective Synthesis Cyanohydrin

Researchers pursuing enantiopure cyanohydrin-based drug candidates face significant enantioselectivity erosion when using chloro or iodo acetophenone analogs. 4'-Bromoacetophenone directly resolves this: it achieves 99% ee under PdHNL-CLEA biocatalysis vs. 95% ee for 4'-chloro and 24% ee for 4'-iodo derivatives. • 99-100% Suzuki-Miyaura coupling yields for high-throughput biaryl library synthesis • Practically insoluble in water-minimizes substrate loss during aqueous workup in multi-step sequences • Validated chalcone precursor with demonstrated antimicrobial activity against Gram-positive strains (S. lutea, B. cereus)

Molecular Formula C8H7BrO
Molecular Weight 199.04 g/mol
CAS No. 99-90-1
Cat. No. B126571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromoacetophenone
CAS99-90-1
Synonyms1-(4-Bromophenyl)ethanone;  p-Bromoacetophenone;  1-(4-Bromophenyl)ethanone;  1-(p-Bromophenyl)ethanone;  1-Acetyl-4-bromobenzene;  1-Bromo-4-acetylbenzene;  4-Acetyl-1-bromobenzene;  4-Acetylbromobenzene;  4-Acetylphenyl Bromide;  4-Bromobenzene Methyl Keton
Molecular FormulaC8H7BrO
Molecular Weight199.04 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3
InChIKeyWYECURVXVYPVAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromoacetophenone – Building Block for Cross-Coupling & Medicinal Chemistry


4'-Bromoacetophenone (p-bromoacetophenone, 1-(4-bromophenyl)ethanone, C₈H₇BrO) is a para-brominated acetophenone derivative that serves as a versatile electrophilic and radical-generating building block in synthetic organic chemistry . As a white to light yellow crystalline solid with a melting point of 48–54 °C, it is soluble in common organic solvents but practically insoluble in water, making it amenable to a wide range of non-aqueous reaction conditions . Its strategic value derives from the dual functional handles—the carbonyl group and the aryl bromide—which enable orthogonal reactivity pathways in cascade syntheses and late-stage functionalization of complex molecular frameworks.

Dual handles Carbonyl and aryl bromide enable orthogonal reactivity in cascade syntheses
Cross-coupling Preferentially suited for Suzuki, Heck, and related Pd-catalyzed couplings
Anhydrous fit Negligible water solubility supports moisture-sensitive and biphasic workup conditions

4'-Bromoacetophenone: Unique Reactivity Among Halogenated Acetophenones


The para-halogenated acetophenone series—fluoro, chloro, bromo, and iodo—exhibits profoundly divergent reactivity profiles that preclude generic substitution. The carbon-halogen bond strength (C–Br: ~285 kJ/mol vs. C–Cl: ~327 kJ/mol) and the relative leaving-group ability (Br > Cl) directly translate into differential performance in cross-coupling reactions, with 4'-bromoacetophenone demonstrating significantly faster oxidative addition rates with palladium catalysts compared to its chloro analog [1]. Furthermore, the electron-withdrawing nature and size of the bromine atom modulate the electrophilicity of the adjacent carbonyl group and influence the stereochemical outcome in enzyme-catalyzed transformations relative to smaller halogens [2]. These quantifiable differences mandate that procurement decisions be guided by the specific reactivity requirements of the intended synthetic sequence rather than the assumption of functional equivalence.

4'-Bromoacetophenone Attribute
Risk with 4'-Chloro/Fluoro/Iodo Analog
Weaker C–Br bond enables faster Pd oxidative addition
Stronger C–Cl or C–F bond may slow cross-coupling, requiring higher catalyst loading or temperature
Bromine atom modulates carbonyl electrophilicity and enzyme stereochemistry
Smaller halogens (F, Cl) may shift enantioselectivity in biocatalytic transformations; iodo analog gives very low ee
Practically insoluble in water; solid at RT (mp 48–54 °C)
Chloro analog has measurable water solubility, risking substrate loss during aqueous workup; fluoro analog often liquid at RT

Quantitative Comparison: 4'-Bromoacetophenone vs. Halogenated Analogs


Enantioselective Cyanohydrin Synthesis vs. Halogenated Analogs

In a head-to-head evaluation using PdHNL-CLEA (cross-linked enzyme aggregate of Prunus dulcis hydroxynitrile lyase) under identical conditions (pH 4.0, 5 °C, 96 h), 4'-bromoacetophenone produced the corresponding (R)-cyanohydrin with a yield-enantiomeric excess profile of 5%-99% ee [1]. In the same system, 4'-fluoroacetophenone yielded 20%-84% ee, 4'-chloroacetophenone yielded 11%-95% ee, and 4'-iodoacetophenone yielded only 3%-24% ee [1]. While the bromo derivative gave a lower chemical yield than the fluoro and chloro analogs, it uniquely achieved near-perfect enantioselectivity (99% ee), surpassing the chloro analog (95% ee) and dramatically exceeding the iodo analog (24% ee) [1].

Cyanohydrin enantioselectivity
Head-to-head
99% ee (R) vs. 95% ee (Cl), 84% ee (F), 24% ee (I)
Reported near-perfect enantioselectivity under PdHNL-CLEA conditions; verify with intended biocatalyst system.
Yield 5% (trade-off); 96 h, pH 4.0, 5 °C.
Biocatalysis Enantioselective Synthesis Cyanohydrin

Suzuki-Miyaura Cross-Coupling Efficiency vs. 4'-Chloro Analog

Optimization studies demonstrate that 4'-bromoacetophenone undergoes Suzuki-Miyaura coupling with phenylboronic acid to afford the biphenyl product in 99-100% isolated yield using Catalyst I (2.0-4.0 mg) at 60 °C for 60 minutes [1]. In a direct comparative study employing novel Pd-C,N,N pincer complexes, 4'-bromoacetophenone was found to couple with phenylboronic acid under refluxing 1,4-dioxane, while the corresponding 4'-chloroacetophenone required identical conditions but exhibited significantly attenuated reactivity [2]. This differential reactivity stems from the weaker C–Br bond (bond dissociation energy ~285 kJ/mol) compared to the C–Cl bond (~327 kJ/mol), facilitating faster oxidative addition to Pd(0) catalysts .

Suzuki coupling yield
Head-to-head
99–100% vs. 57–82% (Cl) under comparable conditions
Supports high-throughput library synthesis; confirm yield with your specific Pd catalyst and substrate scope.
Optimized: Pd pincer, 60 °C, 1 h.
Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Physicochemical Profile vs. Fluoro and Chloro Analogs

A cross-study comparison of key physicochemical parameters reveals that 4'-bromoacetophenone occupies a unique position in the halogenated acetophenone series. Its melting point (48-54 °C) is significantly higher than that of 4'-fluoroacetophenone (4-38 °C) and intermediate relative to 4'-chloroacetophenone (14-18 °C as liquid; 74-76 °C as solid polymorph) [1][2]. The boiling point of 4'-bromoacetophenone (255-256 °C at 760 mmHg) exceeds that of both the fluoro (196-232 °C) and chloro (232-237 °C) analogs, indicating lower volatility and potentially different distillation behavior [1][2]. Solubility profiles also differ: 4'-bromoacetophenone is practically insoluble in water but readily soluble in ether, alcohols, and benzene, whereas 4'-chloroacetophenone exhibits measurable water solubility (111 mg/L at 25 °C) .

Physicochemical profile
Cross-study comparable
mp 48–54 °CF: 4–38 °C; Cl: 14–18 °C (liq.) / 74–76 °C (solid)
bp 255–256 °CF: 196–232 °C; Cl: 232–237 °C
Water-insolubleCl: 111 mg/L at 25 °C
Solid at RT aids precise weighing; negligible aqueous solubility supports anhydrous and biphasic workflows.
Values from cross-study comparison; verify lot-specific properties.
Physicochemical Properties Formulation Purification

Antimicrobial Chalcone Derivatization vs. Non-Brominated Precursors

4'-Bromoacetophenone serves as the key starting material for the Claisen-Schmidt condensation with substituted benzaldehydes to yield 4-bromophenyl chalcones [1]. Subsequent bromination of these chalcones using molecular bromine or pyridinium tribromide produces α,β-dibromochalcone derivatives. Comparative antimicrobial evaluation revealed that the bromination step slightly increased antimicrobial potential against Sarcina lutea ATCC 9341 and Bacillus cereus ATCC 14579 relative to the non-brominated chalcone precursors [1]. While the observed antimicrobial activity was modest overall, the structure-activity relationship demonstrates that the bromine atom at the para position of the acetophenone-derived fragment contributes to the observed biological effect, distinguishing 4'-bromoacetophenone-derived chalcones from those prepared using non-halogenated acetophenone.

Antimicrobial chalcone SAR
Class-level inference
Modest activity vs. S. lutea, B. cereus
Supports scaffold derivatization for antimicrobial screening; activity context requires independent validation.
Dibromochalcone derivatives; non-brominated precursors less active.
Antimicrobial Chalcone Structure-Activity Relationship

4'-Bromoacetophenone: Key Application Scenarios


Chiral Intermediate Synthesis with High Enantioselectivity

When developing enantiopure cyanohydrin-based drug candidates (e.g., precursors to α-hydroxy acids, β-amino alcohols, or mandelic acid derivatives), 4'-bromoacetophenone is the preferred substrate based on the direct head-to-head evidence showing that it achieves 99% ee under PdHNL-CLEA biocatalysis [1]. The 4'-chloro analog yields 95% ee—a 4% reduction that may translate to significant enantiomeric contamination in multi-step sequences—while the 4'-iodo analog produces only 24% ee and is therefore unsuitable for stereoselective applications [1]. Procurement of 4'-bromoacetophenone is thus justified when the synthetic route demands the highest attainable enantioselectivity from the ketone starting material.

High-Throughput Suzuki-Miyaura Library Synthesis with Minimal Purification

For parallel synthesis of biaryl libraries in drug discovery, the 99-100% coupling yields achievable with 4'-bromoacetophenone under optimized Suzuki-Miyaura conditions [1] translate directly into reduced purification burden and higher throughput. The weaker C–Br bond facilitates faster oxidative addition compared to the C–Cl bond in 4'-chloroacetophenone, enabling shorter reaction times and lower catalyst loadings [2][3]. Procurement teams should select 4'-bromoacetophenone over 4'-chloroacetophenone when coupling efficiency is rate-limiting in the synthetic workflow.

Anhydrous Reaction Systems with Negligible Water Solubility

4'-Bromoacetophenone's practical insolubility in water [1] makes it the halogenated acetophenone of choice for moisture-sensitive reactions (e.g., organometallic additions, Grignard reactions, lithium enolate formations) and for biphasic aqueous-organic workup procedures where minimal substrate loss to the aqueous phase is critical. In contrast, 4'-chloroacetophenone exhibits measurable water solubility (111 mg/L at 25 °C) [2], which can lead to cumulative yield losses during repeated aqueous washes in multi-step syntheses.

Antimicrobial Chalcone Scaffold Diversification

Research groups investigating structure-activity relationships among halogenated chalcones should procure 4'-bromoacetophenone as the foundational ketone building block, based on demonstrated enhancement of antimicrobial activity upon dibromination of the derived chalcones [1]. This scaffold provides a validated entry point for further optimization against Gram-positive bacterial strains, particularly S. lutea and B. cereus [1].

Application
Selection Property
Validation Focus
Enantiopure cyanohydrin synthesis
High enantioselectivity in biocatalytic systems
Verify ee reproducibility under your enzyme and substrate conditions
High-throughput Suzuki biaryl libraries
Fast oxidative addition and near-quantitative coupling yield
Confirm coupling efficiency with your Pd catalyst and boronic acid scope
Moisture-sensitive / biphasic reactions
Negligible water solubility; solid at ambient temperature
Assess substrate recovery after aqueous workup; check handling vs. liquid analogs
Antimicrobial chalcone SAR exploration
Bromine-enabled scaffold for derivatization
Evaluate antimicrobial activity against your target strains; confirm SAR with purified derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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